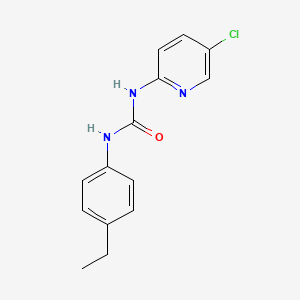![molecular formula C21H24N2O4 B5301493 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as DPNB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DPNB has been found to have various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
作用機序
The mechanism of action of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood. However, it has been found to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are inflammatory mediators. Additionally, 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been found to reduce the expression of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit the growth of tumor cells.
実験室実験の利点と制限
One advantage of using 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its selective inhibition of COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of other enzymes. However, one limitation of using 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. Another area of research could focus on studying the effects of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide on different types of cancer cells. Additionally, future research could explore the potential of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide as a treatment for other inflammatory diseases, such as osteoarthritis and inflammatory bowel disease. Finally, research could focus on developing new analogs of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide with improved pharmacological properties.
合成法
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This compound is then reacted with N-(2-aminophenyl)piperidine to form 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide.
科学的研究の応用
2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied in the field of medicinal chemistry due to its various biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has shown anti-tumor properties, making it a potential candidate for the treatment of cancer.
特性
IUPAC Name |
2,6-dimethoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-11-8-12-18(27-2)19(17)20(24)22-16-10-5-4-9-15(16)21(25)23-13-6-3-7-14-23/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUJPPCDUYUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)
